Euojaponine D

Description

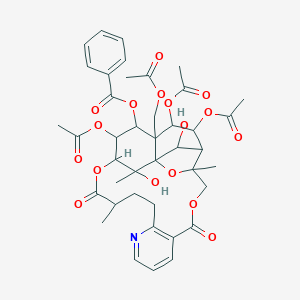

Structure

2D Structure

Properties

CAS No. |

128397-42-2 |

|---|---|

Molecular Formula |

C41H47NO17 |

Molecular Weight |

825.8 g/mol |

IUPAC Name |

[(1S,3R,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate |

InChI |

InChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3/t20?,28-,29-,30+,31-,32+,33-,34+,38+,39+,40-,41+/m1/s1 |

InChI Key |

ZJRDCQWLAILQHR-AEBASKNGSA-N |

Isomeric SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |

Canonical SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |

Other CAS No. |

128397-44-4 |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Euojaponine D

Plant Source and Extraction Protocols for Euojaponine D

The initial stage of studying this compound involves collecting the plant material and extracting the chemical constituents.

Euonymus japonica (Celastraceae) as the Primary Source

This compound has been isolated from the root bark of Euonymus japonica Thunb., a species belonging to the Celastraceae family. researchgate.netacs.org Euonymus japonica is an evergreen tree commonly found in Korea and utilized as a garden plant, known for its resistance to pest attacks. acs.org The root bark has been a significant source for the discovery of various sesquiterpene alkaloids, including this compound. researchgate.netacs.org

Advanced Extraction and Fractionation Techniques for Complex Alkaloid Mixtures

The extraction of compounds from plant material typically involves maceration with suitable solvents to obtain a crude extract. nih.gov For the isolation of sesquiterpene alkaloids like this compound from Euonymus japonica, the root bark is often subjected to extraction processes. Following initial extraction, fractionation is employed to separate the complex mixture into less complex portions based on properties like polarity. nih.govresearchgate.netmdpi.com This can involve liquid-liquid partitioning using solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. researchgate.net Further purification of the fractions containing the target alkaloids is then necessary to isolate individual compounds. nih.gov Chromatographic techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC), are commonly used for this purpose, allowing for the separation of closely related compounds within the alkaloid mixture. nih.gov

Advanced Spectroscopic Techniques for this compound Structural Determination

Once isolated, the structure of this compound is determined using spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being a crucial tool. researchgate.netresearchgate.netresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. researchgate.nethyphadiscovery.comchemrxiv.org High-resolution NMR is essential for the complete assignment of signals and elucidation of complex structures like this compound. unesp.br

1D NMR (¹H NMR, ¹³C NMR, DEPT)

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental in structure elucidation. unesp.brrsc.orgemerypharma.com

¹H NMR spectroscopy provides information about the different types of protons in the molecule, their chemical environments (chemical shifts), and their neighboring protons (splitting patterns and coupling constants). unesp.brrsc.orgemerypharma.comlibretexts.org

¹³C NMR spectroscopy reveals the different types of carbon atoms present in the molecule and their chemical shifts. unesp.brrsc.orgoregonstate.eduhw.ac.uk Quaternary carbons, which are not directly attached to hydrogens, typically show weaker signals in standard ¹³C NMR spectra. oregonstate.eduhw.ac.uk

Distortionless Enhancement of Polarization Transfer (DEPT) experiments are used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon atom (CH₃, CH₂, CH, or quaternary C). emerypharma.com This helps in assigning the carbon signals and provides valuable information about the molecular fragments.

2D NMR (COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, which are critical for establishing connectivity and determining stereochemistry. hyphadiscovery.comemerypharma.comlibretexts.orgprinceton.eduresearchgate.netlibretexts.orgharvard.edu

Correlation Spectroscopy (COSY) shows correlations between protons that are coupled to each other through typically two or three bonds. emerypharma.comprinceton.edulibretexts.org This helps in tracing proton networks and identifying adjacent protons in the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) reveals correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. hyphadiscovery.comprinceton.edulibretexts.org NOESY is particularly useful for determining the relative stereochemistry and conformation of a molecule.

Heteronuclear Multiple Quantum Correlation (HMQC), also sometimes referred to as HSQC (Heteronuclear Single Quantum Coherence), establishes correlations between protons and the carbons directly attached to them (one-bond correlations). hyphadiscovery.comemerypharma.comprinceton.edu This allows for the direct assignment of carbon signals based on the known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are separated by two, three, or even four bonds. hyphadiscovery.comemerypharma.comprinceton.eduresearchgate.net HMBC correlations are essential for establishing the connectivity between different structural fragments and for confirming the positions of quaternary carbons and functional groups.

By analyzing the data obtained from a combination of these 1D and 2D NMR experiments, researchers can piece together the complete structure of this compound, including the arrangement of its atoms and its three-dimensional shape. researchgate.netresearchgate.netresearchgate.net

Mass Spectrometry (MS) Applications in this compound Structural Analysis

Mass Spectrometry is a crucial technique in the structural analysis of organic compounds, providing information about the molecular weight and fragmentation patterns, which can help in determining the molecular formula and structural subunits. libretexts.orglibretexts.orgsavemyexams.commsu.edu

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the exact molecular weight of a compound, which in turn allows for the precise determination of its molecular formula. libretexts.orgmsu.edulibretexts.org Unlike low-resolution mass spectrometry, which measures mass to the nearest integer, HRMS measures mass with high accuracy, often to several decimal places. msu.edulibretexts.org This precision is essential because different combinations of atoms can result in the same nominal mass but have slightly different exact masses due to the mass defect of individual isotopes. libretexts.orgmsu.edulibretexts.org By comparing the experimentally determined exact mass of the molecular ion (M⁺) with calculated exact masses for various possible elemental compositions, the correct molecular formula can be assigned. libretexts.orglibretexts.org This approach has been successfully applied in the structural characterization of other natural products, including flavonoids and terpenoids. researchgate.netnih.gov

X-ray Crystallography for Definitive this compound Stereochemistry (if applicable)

X-ray crystallography is considered the most definitive technique for determining the three-dimensional structure of a molecule, including its relative and absolute stereochemistry. numberanalytics.comnih.govnih.govanton-paar.com This technique requires a high-quality single crystal of the compound. nih.govanton-paar.com When X-rays interact with the electron cloud of atoms in a crystal lattice, they diffract in a pattern that is unique to the arrangement of atoms. anton-paar.com By analyzing this diffraction pattern, the electron density map of the molecule can be generated, revealing the precise positions of atoms in three dimensions. anton-paar.com For determining absolute configuration, anomalous dispersion of X-rays, often facilitated by the presence of heavier atoms within the molecule or through co-crystallization with a heavy-atom-containing chaperone, is employed. nih.govimperial.ac.uk While the provided information does not explicitly state that this compound's structure was solved by X-ray crystallography, it is a powerful method used for complex natural products to unambiguously establish stereochemical assignments. nih.govnih.gov

Biosynthetic Pathways and Chemical Synthesis Approaches for Euojaponine D

Proposed Biosynthesis of Euojaponine D

The biosynthesis of complex natural products like this compound in plants involves a series of enzymatic transformations starting from primary metabolites. While a complete, step-by-step elucidation of this compound biosynthesis is still an active area of research, the general pathways for its core components – the sesquiterpene and alkaloid moieties – are better understood.

Origin of the Sesquiterpene Core and Alkaloid Moiety

Sesquiterpenes are a class of terpenes composed of 15 carbon atoms, typically derived from the universal isoprenoid precursors isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.com These precursors are synthesized through either the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol 4-phosphate (MEP) pathway in plastids. mdpi.com The sesquiterpene core of this compound, likely a dihydro-β-agarofuran skeleton, is formed by the condensation of IPP and DMAPP units catalyzed by sesquiterpene synthases. nih.gov Dihydroagarofuran derivatives are characteristic components found in plants of the Celastraceae family. researchgate.netresearchgate.net

Alkaloids are a diverse group of naturally occurring compounds that typically contain basic nitrogen atoms. medchemexpress.com The alkaloid moiety in sesquiterpene alkaloids like this compound often incorporates a pyridine (B92270) ring system, which is believed to originate from amino acids or related nitrogen-containing precursors. nih.gov Research on sesquiterpene pyridine alkaloids from Tripterygium suggests that a 2-(carboxyalkyl)nicotinic acid part, containing the pyridine ring, is a key component. nih.govsemanticscholar.org The precise amino acid precursors and the pathway leading to the pyridine moiety in this compound are subjects of ongoing investigation.

Enzymatic Steps and Gene Expression Profiling in this compound Biogenesis

The conversion of primary metabolic precursors into the complex structure of this compound involves a cascade of enzymatic reactions. These steps likely include cyclization of farnesyl pyrophosphate (a C15 precursor formed from IPP and DMAPP) to form the sesquiterpene skeleton, hydroxylation, acylation (such as acetylation, benzoylation, furanoylation, and nicotinylation), and esterification with the alkaloid component. nih.gov The diversity in the positions of connectable groups on the sesquiterpene part and the complexity of substituents contribute to the wide variety of sesquiterpene pyridine alkaloids. semanticscholar.org

Gene expression profiling can provide insights into the enzymes involved in this compound biosynthesis by identifying genes that are highly expressed in tissues where the compound is produced, such as the root bark of Euonymus japonica. koreascience.krresearchgate.net While specific studies detailing the gene expression related to this compound biogenesis were not found, gene expression profiling in other contexts has been successfully used to understand complex biosynthetic pathways, such as those for flavonoids and vitamin D metabolites. frontiersin.orgwikipathways.orgnih.govnih.govfrontiersin.org Identifying the genes encoding the specific sesquiterpene synthases, cytochrome P450 enzymes (often involved in hydroxylation), acyltransferases, and enzymes responsible for the formation and attachment of the pyridine moiety would be crucial for a complete understanding of the biosynthetic pathway.

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering aims to optimize microbial or plant systems for the enhanced production of desired compounds by modifying biosynthetic pathways. mdpi.comicgeb.org For this compound, metabolic engineering strategies could involve:

Increasing Precursor Supply: Enhancing the flux through the MVA or MEP pathways to increase the availability of IPP and DMAPP for sesquiterpene synthesis.

Overexpressing Key Biosynthetic Enzymes: Introducing or upregulating the genes encoding bottleneck enzymes in the this compound pathway to drive production.

Downregulating Competing Pathways: Reducing the activity of enzymes that divert precursors to other metabolic branches.

Introducing Genes from Other Organisms: Incorporating genes from other plants or microorganisms known to produce similar structural elements or catalyze relevant reactions.

Engineering Subcellular Compartments: Utilizing different cellular compartments to optimize reaction conditions or co-localize enzymes.

While specific metabolic engineering efforts for this compound were not detailed in the search results, the success of this approach has been demonstrated for the production of various other natural products, including terpenoids and D-lactic acid. mdpi.comnih.govrsc.org Applying these principles to Euonymus japonica or a heterologous host could potentially lead to improved yields of this compound.

Synthetic Strategies for this compound and its Analogues

The structural complexity of this compound, with its multiple stereocenters and functional groups, makes its chemical synthesis a significant challenge. Both total synthesis and semisynthetic approaches can be employed to obtain this compound and explore the structure-activity relationships of its analogues.

Total Synthesis Endeavors of this compound Scaffold

Total synthesis involves the construction of a complex molecule from simpler, commercially available starting materials through a series of controlled chemical reactions. wikipedia.orgwikipedia.org The total synthesis of complex natural products like this compound allows for the confirmation of proposed structures and provides a route to obtain compounds that may be difficult to isolate in large quantities from natural sources. The core dihydro-β-agarofuran skeleton with its multiple oxygen functionalities and stereocenters presents a formidable synthetic target. nih.gov

While a specific total synthesis route for this compound was not found in the search results, the total synthesis of related sesquiterpene alkaloids with the euonyminol core, such as euonymine, has been reported. nih.gov These syntheses often involve strategies for constructing the complex ring system and precisely installing the stereocenters through methods like Diels-Alder reactions, intramolecular cyclizations, and stereoselective bond formations. nih.gov Developing a total synthesis for this compound would likely require overcoming similar challenges related to stereochemical control and the efficient assembly of the sesquiterpene and pyridine moieties.

Semisynthetic Modifications and Derivatization of this compound

Semisynthesis involves using a naturally isolated compound as a starting material and performing chemical modifications to create analogues. wikipedia.org This approach can be particularly useful for complex natural products where total synthesis is challenging or uneconomical. For this compound, semisynthesis could involve modifying the functional groups on the sesquiterpene core or the pyridine alkaloid moiety.

Derivatization of natural products is a common strategy to explore structural variations and their impact on biological activity or to improve analytical detection. psu.edunih.gov Sesquiterpene alkaloids are known to undergo esterification of their hydroxyl groups, including acetylation, benzoylation, furanoylation, and nicotinylation, which contribute to their structural diversity. nih.gov Semisynthetic modifications of this compound could involve selective acylation or deacylation, oxidation or reduction of functional groups, or attachment of different substituents to the pyridine ring. These modifications can lead to the generation of a library of analogues with potentially altered properties. Semisynthesis and derivatization have been applied to other sesquiterpene alkaloids and natural products to investigate their chemical and biological profiles. researchgate.net

Structure Activity Relationship Sar Studies of Euojaponine D and Analogues

Elucidation of Structural Determinants for Potential Biological Activities in Euojaponine D

The biological activities of sesquiterpene pyridine (B92270) alkaloids, including this compound, are intricately linked to their complex structures nih.govresearchgate.net. The core structure, a highly oxygenated sesquiterpenoid with a macrocyclic dilactone, is believed to contribute significantly to their properties researchgate.netsemanticscholar.orgnih.gov. Specific structural features within this framework, such as the pyridine ring system and the attached functionalities, are considered important for their pharmacological activity semanticscholar.org. The diversity in the positions of connectable groups on the sesquiterpene part and the complexity of the substitutable groups lead to a wide variety of compounds with potentially different activity profiles nih.gov.

Comparative SAR Analysis with Related Sesquiterpene Pyridine Alkaloids

Comparing the structures and activities of this compound with related sesquiterpene pyridine alkaloids provides insights into the key structural elements responsible for specific biological effects. Sesquiterpene pyridine alkaloids are broadly classified based on the structural differences of their niacin derivatives semanticscholar.org. Studies on various analogues have helped to highlight the importance of specific moieties within the macrocyclic dilactone skeleton researchgate.netsemanticscholar.orgnih.gov.

Role of the Macrocyclic Dilactone Skeleton in Biological Interaction

The macrocyclic dilactone skeleton is a defining feature of sesquiterpene pyridine alkaloids and is considered crucial for their biological interactions researchgate.netsemanticscholar.orgnih.gov. This complex ring system provides a rigid scaffold that presents the various functional groups in a specific three-dimensional arrangement, which is essential for recognition and binding to biological targets azolifesciences.com. The macrocyclic nature can influence the compound's conformation, stability, and ability to cross biological membranes. While research on macrocyclic lactones in other areas has highlighted their potency and interaction with biological systems, the specific role of the dilactone skeleton in the activity of sesquiterpene pyridine alkaloids is a key area of SAR investigation rsc.orgnih.govnih.gov. The connectivity of the pyridine ring to the macrocycle is also considered an important factor contributing to the structural complexity and potential activity of these alkaloids semanticscholar.org.

Computational Approaches in this compound SAR Investigations

Computational methods are increasingly valuable tools in SAR studies, complementing experimental approaches by providing insights into molecular interactions and predicting biological activity azolifesciences.comoncodesign-services.comuni-bonn.denih.gov. These methods can help to analyze large datasets, identify key structural features, and guide the design of new analogues azolifesciences.comoncodesign-services.comuni-bonn.de.

Pharmacophore Modeling for Active Moiety Identification

Pharmacophore modeling is a computational technique used to identify the essential features of a molecule that are required for its biological activity oncodesign-services.comgithub.comnih.govnih.gov. By analyzing the structures of active compounds, pharmacophore models can be generated to represent the spatial arrangement of chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings, that are necessary for binding to a target researchgate.netgithub.comnih.govajchem-a.com. These models can then be used to screen databases of compounds to identify potential new leads with similar activity profiles nih.govajchem-a.com. Studies involving sesquiterpene pyridine alkaloids have utilized pharmacophore modeling to identify pharmacologically active centers, suggesting that the pyridine ring system may be a key feature researchgate.netsemanticscholar.org.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a molecule (ligand) to a biological target, such as a protein oncodesign-services.comnih.govajchem-a.comkyobobook.co.kr. These simulations provide insights into the specific interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) between the ligand and the target's binding site, helping to explain the observed biological activity and guiding the design of improved analogues azolifesciences.comoncodesign-services.comnih.gov. For sesquiterpene pyridine alkaloids, molecular docking can be used to predict how this compound and its analogues might interact with potential protein targets, providing a molecular basis for their observed or predicted activities researchgate.netsemanticscholar.org. This approach can help to identify potential targets and understand the binding modes that are critical for activity researchgate.netnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Detailed research findings, data tables, and QSAR models specific to this compound and its analogues for predictive analytics could not be retrieved from the available sources.

Compound Names and PubChem CIDs

Preclinical Pharmacological Investigations of Euojaponine D

In Vitro Pharmacological Characterization of Euojaponine D

In vitro studies provide controlled environments to investigate the direct effects of this compound on cells, enzymes, and receptors, offering insights into its biological activity and potential mechanisms.

Cell-Based Assays for Mechanistic Insights (e.g., cell viability, signaling pathways)

Cell-based assays are fundamental in determining the effects of this compound on cellular processes, such as viability and the modulation of signaling pathways. While specific detailed data on this compound's effects on cell viability and signaling pathways were not extensively found in the search results, studies on related compounds from the Celastraceae family, such as Celastrol, provide context for the types of activities that might be explored. Celastrol, a pentacyclic triterpenoid (B12794562) from Tripterygium wilfordii (also in Celastraceae), has been shown to inhibit TNF-alpha-induced NFkappaB activation, indicating an impact on inflammatory signaling pathways nih.govfishersci.no. It also exhibits cytotoxicity against various tumor cell lines lipidmaps.orgnih.govcenmed.com. Maytansine, another cytotoxic agent found in Maytenus species (Celastraceae), inhibits microtubule assembly, leading to mitotic arrest and killing tumor cells at subnanomolar concentrations lipidmaps.orgnih.govcenmed.comwikipedia.org. These examples highlight the potential for compounds from this plant family, including sesquiterpene alkaloids like this compound, to influence cell survival and key signaling cascades.

Enzyme Inhibition and Receptor Binding Studies

Investigations into enzyme inhibition and receptor binding can reveal specific molecular interactions through which this compound exerts its effects. Although direct information on this compound's interaction with specific enzymes or receptors was not prominently featured in the search results, related compounds from Celastraceae have demonstrated such activities. For instance, Celastrol has been shown to inhibit topoisomerase II activity in vitro with an IC50 of 7.41 µM nih.govfishersci.no. Maytansine binds to tubulin at the rhizoxin (B1680598) binding site, inhibiting microtubule assembly lipidmaps.orgwikipedia.org. These findings suggest that this compound could potentially interact with enzymes or receptors relevant to its observed biological activities, such as insecticidal properties medchemexpress.comchemondis.comnordicbiosite.comfelixbio.cnmedchemexpress.eu.

In Vivo Pharmacological Evaluation of this compound in Model Systems

In vivo studies are crucial for evaluating the efficacy and effects of this compound within complex living organisms, providing a more comprehensive understanding of its therapeutic potential.

In Vivo Efficacy Assessment (e.g., insecticidal activity, anti-inflammatory, antimicrobial, antitumor potentials based on class)

Based on its classification as a sesquiterpene alkaloid from Celastraceae, this compound is noted for its potent insecticidal activity medchemexpress.comchemondis.comnordicbiosite.comfelixbio.cnmedchemexpress.eu. While specific in vivo efficacy data for this compound in other areas like anti-inflammatory, antimicrobial, or antitumor activities were not detailed in the search results, the known properties of other Celastraceae compounds suggest potential avenues for research. Celastrol has been widely studied for its anti-inflammatory, anticancer, antioxidant, and antibacterial properties wikipedia.org. It has shown significant antibacterial activity against Gram-positive bacteria, including MRSA strains, in vitro wikipedia.org. Maytansine exhibits anticancer activity in murine leukemia models in vivo lipidmaps.org. Celangulatin D, another insecticidal sesquiterpene polyol ester from Celastrus angulatus (Celastraceae), has shown insecticidal activity against armyworms and potential for antitumor research medchemexpress.eu. These examples indicate that while this compound is primarily recognized for its insecticidal properties, further in vivo studies might explore a broader spectrum of biological activities based on the known pharmacological profiles of related compounds from the same plant family.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Correlation Studies

Pharmacokinetic (PK) studies assess how a substance is absorbed, distributed, metabolized, and excreted, while pharmacodynamic (PD) studies examine its biochemical and physiological effects and mechanism of action. Correlating PK and PD data is essential for understanding the relationship between drug exposure and its effects in vivo. No specific information regarding PK and PD correlation studies for this compound was found in the provided search results. Such studies would be necessary to determine optimal dosing strategies and understand how the compound's concentration in the body relates to its observed insecticidal or other potential activities in model systems.

Identification of Molecular Targets and Signaling Pathways for this compound

Identifying the specific molecular targets and signaling pathways that this compound interacts with is crucial for elucidating its mechanism of action. While direct targets for this compound were not explicitly identified in the search results, the activities of related compounds from Celastraceae offer potential insights. As mentioned, Celastrol inhibits TNF-alpha-induced NFkappaB activation and topoisomerase II nih.govfishersci.no. Maytansine targets tubulin lipidmaps.orgnih.govcenmed.comwikipedia.org. The insecticidal activity of this compound medchemexpress.comchemondis.comnordicbiosite.comfelixbio.cnmedchemexpress.eu suggests that its molecular targets are likely involved in biological processes critical for insect survival. Further research is needed to pinpoint the specific proteins, enzymes, or pathways that this compound modulates to exert its effects.

Pathway Analysis and Network Pharmacology Approaches

Pathway analysis and network pharmacology are computational approaches used to interpret the complex data generated from proteomic and transcriptomic profiling and to understand the broader biological context of a compound's effects. nih.govplos.orgmdpi.comnih.govmdpi.com

Pathway analysis involves mapping the differentially expressed genes or proteins onto known biological pathways. plos.org This helps to identify the key pathways that are significantly enriched among the altered molecules, providing insights into the functional consequences of this compound exposure. plos.org Databases such as Reactome and KEGG are commonly used for pathway analysis. plos.orgreactome.org By identifying affected pathways, researchers can gain a systems-level understanding of how this compound influences cellular processes. plos.orgreactome.org

Network pharmacology takes a more integrated approach, analyzing the complex interactions between drugs, targets, genes, and diseases within a biological network. nih.govmdpi.comnih.govmdpi.com This approach moves beyond the traditional "one disease-one target" model to explore the multi-target effects of a compound. nih.govmdpi.com By constructing and analyzing networks based on the data from proteomic and transcriptomic profiling, researchers can identify key nodes (e.g., proteins or genes) and pathways through which this compound exerts its effects. nih.govmdpi.comnih.govmdpi.com Network pharmacology can help predict potential therapeutic uses, identify off-target effects, and elucidate the complex mechanisms of action. nih.govmdpi.comnih.govmdpi.com It utilizes multi-omics data and computational models to identify potential multi-target drugs or combinations. nih.gov

While specific network pharmacology studies on this compound were not found, the methodology would involve integrating the proteomic and transcriptomic data to build interaction networks and identify key biological processes modulated by the compound. This can involve constructing protein-protein interaction networks or gene regulatory networks. plos.orgresearchgate.net

Advanced Analytical Methodologies for Euojaponine D Quantification and Characterization

Chromatographic Techniques for Euojaponine D Separation and Purity Assessment

Chromatography is a widely used technique for separating components within a mixture based on their differential affinities for a stationary and a mobile phase researchgate.net. Various chromatographic methods are applied to the isolation and analysis of natural compounds, including sesquiterpene alkaloids.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is an advanced analytical technique utilized to separate, identify, and quantify components in complex mixtures researchgate.net. It is known for its high resolution, accuracy, and efficiency researchgate.net. HPLC operates by pumping a liquid mobile phase through a column packed with a stationary phase researchgate.net. The separation is achieved based on the differing interactions of the sample components with the stationary phase researchgate.net.

HPLC is a versatile method applicable to a wide range of compounds, including polar and non-polar molecules researchgate.nettechnologynetworks.com. It is a reproducible technique capable of screening and detecting various compounds researchgate.net. HPLC-UV, which couples HPLC with UV detection, is a common setup used for separation and detection dergipark.org.tr.

While specific detailed HPLC methods solely focused on the quantification of this compound were not extensively detailed in the search results, HPLC is a standard technique for purity assessment of chemical compounds, including natural products researchgate.netacmec.com.cn. The purity of this compound can be assessed using HPLC acmec.com.cn.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another chromatographic technique used for separating and analyzing compounds that can be vaporized without decomposition youtube.comthermofisher.com. In GC, the mobile phase is an inert gas, and the separation occurs as components of a mixture travel through a column containing a stationary phase thermofisher.cominnovatechlabs.com. Compounds elute from the column at different times based on their boiling point and polarity, which is referred to as their retention time thermofisher.comshimadzu.eu.

GC is often coupled with mass spectrometry (GC-MS) for enhanced qualitative and quantitative analysis youtube.comthermofisher.comtechnologynetworks.com. While GC alone can provide qualitative information based on retention time, a standard sample is generally required for identification shimadzu.eu. GC-MS offers a higher qualitative capacity, making it suitable for analyzing samples with unknown content shimadzu.eu. GC-MS is particularly useful for volatile and semi-volatile organic compounds thermofisher.com.

Although the search results mention GC-MS in the context of analyzing sesquiterpenes and other natural products researchgate.netnih.gov, specific applications of GC solely for the analysis or purity assessment of this compound were not prominently featured. However, GC-MS has been used in the analysis of diterpenic compounds, which are structurally related to sesquiterpenes nih.gov.

Preparative Chromatography for this compound Isolation

Preparative chromatography is used to isolate and purify larger quantities of a compound from a mixture, in contrast to analytical chromatography which focuses on analysis and quantification shimadzu.com. The isolation of natural products like this compound from plant extracts often involves various chromatographic methods researchgate.net.

This compound, along with other sesquiterpene alkaloids, has been isolated from the root bark of Euonymus japonica using chromatographic methods koreascience.krresearchgate.net. While the specific details of the preparative chromatographic techniques used for this compound isolation were not fully elaborated in the provided snippets, the isolation of natural compounds from complex matrices typically involves techniques such as column chromatography, flash chromatography, or preparative HPLC. These methods leverage the differences in physical and chemical properties of the compounds to achieve separation and obtain the target compound in a purified form.

Mass Spectrometry for Trace Analysis and Metabolite Identification of this compound

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound technologynetworks.comwiley-vch.de. When coupled with chromatography, such as LC-MS or GC-MS, it becomes a powerful tool for the analysis of complex samples technologynetworks.comtechnologynetworks.com.

LC-MS/MS and GC-MS/MS in Complex Matrix Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, allowing for the fragmentation of ions and the analysis of the resulting product ions nih.govnih.gov. This provides more detailed structural information and enhances the selectivity and sensitivity of the analysis, particularly in complex matrices nih.goveurl-pesticides.eueurl-pesticides.eu.

LC-MS/MS couples liquid chromatography with tandem mass spectrometry technologynetworks.comnih.govnih.goveurl-pesticides.eu. This hyphenated technique is widely used for the analysis of various compounds in complex samples, including biological fluids, food, and environmental samples technologynetworks.comnih.goveurl-pesticides.eueurl-pesticides.eu. LC-MS/MS offers superior selectivity compared to some other methods due to the combination of chromatographic separation and mass analysis nih.gov. It is considered an accurate analytical technique for the quantification of multiple analytes nih.gov.

GC-MS/MS combines gas chromatography with tandem mass spectrometry technologynetworks.comnih.gov. This technique is applied in various fields, including environmental analysis, food safety, and forensics, for the detection and identification of volatile and semi-volatile compounds technologynetworks.com. GC-MS/MS provides three-dimensional data, including retention time, ion intensity, and m/z, which aids in the identification and quantification of compounds technologynetworks.com.

While the search results highlight the general applications and principles of LC-MS/MS and GC-MS/MS in complex matrix analysis technologynetworks.comtechnologynetworks.comnih.govnih.goveurl-pesticides.eueurl-pesticides.eu, specific studies detailing the application of LC-MS/MS or GC-MS/MS specifically for the trace analysis or metabolite identification of this compound were not explicitly found. However, these techniques are standard for the analysis of natural products and their metabolites in biological or environmental samples.

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Elucidation

High-Resolution Mass Spectrometry (HRMS) is an analytical technique that provides highly accurate measurements of the mass-to-charge ratio of ions measurlabs.comnumberanalytics.com. This high accuracy allows for the precise determination of elemental compositions and is invaluable for the identification of molecular structures, including unknown compounds and metabolites shimadzu.commeasurlabs.comnumberanalytics.comuni-saarland.de. HRMS can distinguish between ions with very similar m/z values numberanalytics.com.

HRMS is widely used in various fields, including pharmaceutical research and biomedical analysis, for the identification and quantification of complex molecules numberanalytics.com. By analyzing the fragmentation patterns obtained through techniques like HRMS, researchers can gain insights into the molecular structure numberanalytics.comuni-saarland.de.

High-resolution ESI-MS (HR-ESI-MS) has been used in the structural elucidation of sesquiterpenes, including those with a β-dihydroagarofuran skeleton, which is present in some euojaponines researchgate.net. The structures of new sesquiterpene alkaloids, including euojaponine I, have been elucidated using spectroscopic methods including HR-ESI-MS researchgate.net. HRMS is a powerful tool for confirming the elemental composition and structural features of isolated compounds like this compound and for elucidating the structures of potential metabolites by providing accurate mass measurements and fragmentation data shimadzu.commeasurlabs.comnumberanalytics.com.

Analytical Method Development and Validation for this compound

The development and validation of an analytical method for this compound would involve a series of experiments to define the method's performance characteristics. This process ensures that the method can consistently provide accurate and reliable results for the determination of this compound in relevant sample matrices. jddtonline.inforesearchgate.net Validation is a documented process that provides a high level of assurance that an analytical method will consistently perform within established parameters. researchgate.net

Precision, Accuracy, and Linearity Assessment

Precision, accuracy, and linearity are fundamental validation parameters that describe the quantitative performance of an analytical method. Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.eueuropa.eu It is typically assessed at different levels, including repeatability (within a short period using the same analyst and equipment) and intermediate precision (assessing variations across different days, analysts, or equipment). europa.eu Accuracy expresses the closeness of agreement between the value found by the method and the accepted true value or a reference value. europa.eueuropa.eu Accuracy can be assessed by analyzing samples with known concentrations of this compound (e.g., spiked samples) and determining the recovery. europa.eueuropa.eu Linearity is the ability of a method to obtain test results that are directly proportional to the concentration of the analyte within a given range. gmpinsiders.comeuropa.eueuropa.eu Assessing linearity for this compound would involve preparing a series of solutions at different concentrations covering the expected range and analyzing them using the proposed method. The results are typically evaluated by plotting the instrument response versus the analyte concentration and performing regression analysis. gmpinsiders.comeuropa.eu A minimum of five concentration levels is generally recommended for linearity assessment. gmpinsiders.comeuropa.eu

Robustness and Stability Testing

Robustness and stability testing evaluate the reliability of an analytical method under normal usage and over time. Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. europa.eu For an analytical method for this compound, robustness testing might involve introducing slight variations in parameters such as mobile phase composition, flow rate, column temperature, or detection wavelength to assess their impact on the results. This helps to identify parameters that require stringent control. europa.eu Stability testing, in the context of method validation, typically refers to the stability of the analyte in solution or in the sample matrix over a specified period and under defined storage conditions. This ensures that the concentration of this compound does not change significantly before analysis, which could lead to inaccurate results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are important parameters, particularly for methods aimed at detecting and quantifying low levels of an analyte. The LOD is the lowest concentration or amount of analyte that can be reliably detected, but not necessarily quantified, under the given method conditions. researchgate.netgmpinsiders.comwisconsin.govresearchgate.neteuropa.eu The LOQ is the lowest concentration or amount of analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.netgmpinsiders.comeuropa.euwisconsin.govresearchgate.neteuropa.eu Several approaches can be used to determine LOD and LOQ, including those based on the signal-to-noise ratio, the standard deviation of the blank, or the standard deviation of the response and the slope of the calibration curve. researchgate.neteuropa.eusepscience.com For the analysis of this compound, determining the LOD and LOQ would establish the lower limits at which the compound can be reliably detected and quantified by the validated method.

Note: Specific data and detailed research findings regarding the analytical method development and validation parameters for this compound were not found in the consulted sources.

Q & A

Q. How is Euojaponine D isolated and purified from natural sources?

this compound is typically extracted from plants in the Celastraceae family using methanol or ethanol-based solvent extraction. Column chromatography (e.g., silica gel, HPLC) is employed for purification, with structural confirmation via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Key markers include its molecular formula (C₄₁H₄₇NO₁₇) and CAS number (128397-42-2) .

Q. What spectroscopic methods are used to characterize this compound’s structure?

Structural elucidation relies on:

Q. What are the primary biological activities associated with this compound?

this compound exhibits insecticidal properties, as demonstrated in bioassays against pest species. Its bioactivity is linked to sesquiterpene alkaloid moieties, which disrupt neurotransmitter systems in insects. Dose-response studies (e.g., LD₅₀ values) are critical for validating efficacy .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s mechanism of action?

Computational approaches, such as molecular docking with proteins like FDFT1 (squalene synthase), identify binding residues (e.g., Tyr 27, Arg 239) via hydrogen bonding or π-anion interactions. Software like AutoDock Vina or Schrödinger Suite is used, with validation through in vitro enzymatic assays .

Q. What experimental design considerations are critical for pharmacological studies of this compound?

- Dose optimization : Use logarithmic concentration ranges (e.g., 0.1–100 μM) to establish EC₅₀/IC₅₀.

- Control groups : Include positive controls (e.g., known enzyme inhibitors) and vehicle controls.

- Replicability : Document protocols per the Beilstein Journal of Organic Chemistry guidelines, ensuring raw data and chromatograms are archived .

Q. How do researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from differences in:

- Extraction protocols : Solvent polarity impacts compound yield.

- Assay conditions : Temperature, pH, and cell lines affect results. Meta-analyses and systematic reviews, aligned with PRISMA guidelines, help reconcile findings .

Q. What strategies validate the specificity of this compound’s pharmacological effects?

- Knockout/knockdown models : Test activity in FDFT1-deficient cells.

- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to assess selectivity.

- Isotopic labeling : Track compound distribution in vivo via ¹⁴C-labeled analogs .

Methodological Resources

- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, as outlined in EUR Data Management Plans .

- Literature Review : Utilize SciFinder for comprehensive searches, filtering by CAS number and bioactivity keywords .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving bioresources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.